
1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester is a chemical compound with the molecular formula C7H6FNO3 and a molecular weight of 171.13 g/mol . This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of fluorine and formyl groups on the pyrrole ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester can be achieved through several synthetic routes. One common method involves the condensation of 3-fluoro-5-formylpyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
Applications De Recherche Scientifique
1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester and its derivatives involves interactions with various molecular targets. The presence of the fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
1H-Pyrrole-2-carboxylic acid, 3-fluoro-5-formyl-, methyl ester can be compared with other pyrrole derivatives, such as:
1H-Pyrrole-2-carboxylic acid, methyl ester: Lacks the fluorine and formyl groups, resulting in different chemical reactivity and applications.
1H-Pyrrole-2-carboxylic acid, 5-formyl-3,4-dimethyl-: Contains additional methyl groups, which can affect its steric and electronic properties.
Fluorinated pyrroles: These compounds share the presence of fluorine atoms, which can enhance their stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H6FNO3 |
|---|---|
Poids moléculaire |
171.13 g/mol |
Nom IUPAC |
methyl 3-fluoro-5-formyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C7H6FNO3/c1-12-7(11)6-5(8)2-4(3-10)9-6/h2-3,9H,1H3 |
Clé InChI |
QJHBBLKRIDOORH-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(N1)C=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopenta[B]chromene](/img/structure/B11913239.png)
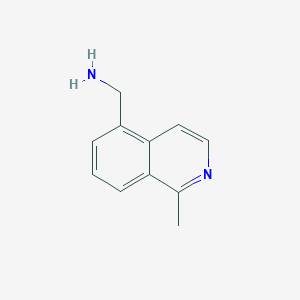
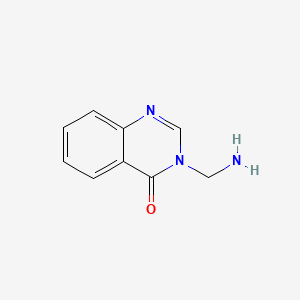
![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)
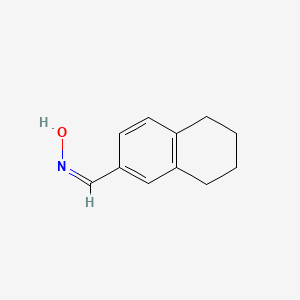

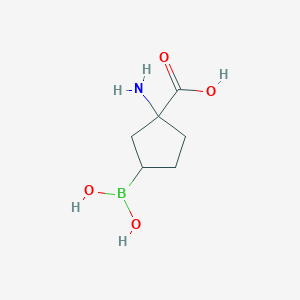
![2-Chlorobenzo[d]oxazol-5-amine](/img/structure/B11913296.png)

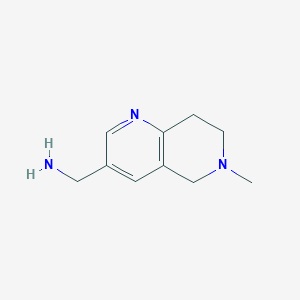
![2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11913304.png)
![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)


